molecular formula C8H18N2O2 B1437170 3-[(3-Methoxypropyl)amino]-N-methylpropanamide CAS No. 1040693-03-5

3-[(3-Methoxypropyl)amino]-N-methylpropanamide

Cat. No. B1437170
M. Wt: 174.24 g/mol
InChI Key: MEIHFESSCGSKMO-UHFFFAOYSA-N
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Description

“3-[(3-Methoxypropyl)amino]-N-methylpropanamide” is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-[(3-Methoxypropyl)amino]-N-methylpropanamide” consists of a methoxypropyl group attached to an amino group, which is further attached to a N-methylpropanamide group .

Scientific Research Applications

Synthetic Applications and Chemical Properties

3-[(3-Methoxypropyl)amino]-N-methylpropanamide has been a subject of interest in synthetic chemistry due to its utility as a building block in various organic syntheses. One of the primary applications is its role as an intermediate in the synthesis of pharmacologically active compounds and materials with specific chemical properties. For instance, Selvamurugan and Aidhen (2002) described the preparation of various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides, which served as excellent aminoacyl cation equivalents. These intermediates were utilized to prepare amino ketones, tertiary amines, and C-glycosides, demonstrating the compound's versatility in synthetic organic chemistry (Selvamurugan & Aidhen, 2002).

Biocatalysis and Enzymatic Studies

The compound has also found applications in biocatalysis. Shaw and Naughton (2004) explored the substrate specificity of the heat-stable stereospecific amidase from Klebsiella oxytoca, revealing that the amidase accepted derivatives of 3-[(3-Methoxypropyl)amino]-N-methylpropanamide as substrates. This showcases the potential for biocatalytic transformations involving the compound, providing a new synthetic route to specific amino acids and their derivatives (Shaw & Naughton, 2004).

Drug Development and Pharmacology

In the realm of drug development, Tokuhara et al. (2018) highlighted the optimization of benzimidazole derivatives as renin inhibitors, where 3-[(3-Methoxypropyl)amino]-N-methylpropanamide derivatives played a crucial role. The structural modification of this compound led to improvements in pharmacokinetic profiles while maintaining potent renin inhibitory activity, underlining its significance in the development of orally bioavailable medications (Tokuhara et al., 2018).

Material Science and Polymer Chemistry

Furthermore, the compound's utility extends into materials science, particularly in the synthesis of polymers with unique properties. Savelyeva, Li, and Maríc (2015) conducted studies on the polymerization of N-(3-Methoxypropyl) acrylamide, closely related to 3-[(3-Methoxypropyl)amino]-N-methylpropanamide, demonstrating controlled radical polymerization techniques. These polymers exhibited thermoresponsive behavior, opening avenues for their application in drug delivery systems and responsive materials (Savelyeva, Li, & Maríc, 2015).

Future Directions

As “3-[(3-Methoxypropyl)amino]-N-methylpropanamide” is used for research purposes , it’s likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

3-(3-methoxypropylamino)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-9-8(11)4-6-10-5-3-7-12-2/h10H,3-7H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHFESSCGSKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxypropyl)amino]-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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